molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5

N-Benzylisatoic anhydride

Cat. No.: B1268039
CAS No.: 35710-05-5
M. Wt: 253.25 g/mol
InChI Key: XZNZVRHSHRYPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylisatoic anhydride is a chemical compound known for its versatile applications in various fields of science and industry. It is a derivative of isatoic anhydride, which is a key building block in the synthesis of nitrogen-containing heterocyclic structures. The compound is characterized by its ability to introduce the butyrylcholinesterase and phenyl group, making it valuable in both synthetic and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Benzylisatoic anhydride typically involves the cyclization of anthranilic acids. This process can be achieved using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group. due to the high toxicity of phosgene and its analogs, alternative methods have been developed. One such method is the catalytic carbonylation of substituted anilines with carbon monoxide, which has shown high yields .

Industrial Production Methods: In industrial settings, the transformation of phthalic anhydride derivatives is a common approach. This involves reactions with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates. This method is preferred due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: N-Benzylisatoic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-Benzylisatoic anhydride serves as a crucial building block in the synthesis of various nitrogen-containing heterocyclic compounds. This includes quinazolines, benzodiazepines, and other derivatives that are essential in medicinal chemistry.

Biochemical Applications

The compound is notably involved in proteomics research, where it interacts with proteins and enzymes. It facilitates nucleophilic acyl substitution reactions, which are vital for the formation of carboxylic acids, esters, and amides . Its ability to inhibit butyrylcholinesterase makes it valuable for studying enzyme inhibition and related biological processes.

Medicinal Chemistry

This compound and its derivatives are explored for potential therapeutic applications. They have shown promise as antioxidants and enzyme inhibitors, which may contribute to the development of new pharmaceuticals targeting various diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique chemical properties allow for efficient transformations that are beneficial in manufacturing processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation : Can be oxidized to form various derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions yield amines and other reduced forms using agents such as lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions with nucleophiles like amines and alcohols.

Biochemical Pathways

The compound's interaction with nucleophilic reagents leads to significant changes in cellular metabolism and gene expression. It influences metabolic pathways by modulating enzyme activity within glycolysis and the tricarboxylic acid cycle.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits butyrylcholinesterase in vitro, suggesting potential applications in treating conditions related to cholinergic dysfunctions.

Case Study 2: Synthesis of Quinazoline Derivatives

Research highlighted the use of this compound as a precursor in synthesizing quinazoline derivatives, which possess significant pharmacological properties including anti-cancer activities .

Mechanism of Action

The mechanism of action of N-Benzylisatoic anhydride involves its radical scavenging activity. This activity is demonstrated through molecular modeling techniques and kinetic studies. The compound interacts with molecular targets such as butyrylcholinesterase, inhibiting its activity and affecting related biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ability to introduce the butyrylcholinesterase and phenyl group, which is not commonly observed in other similar compounds. This makes it particularly valuable in enzyme inhibition studies and the synthesis of specialized heterocyclic structures .

Biological Activity

N-Benzylisatoic anhydride is a compound derived from isatoic anhydride, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound through various studies and findings.

1. Synthesis and Characterization

This compound can be synthesized through the reaction of isatoic anhydride with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like DMSO at room temperature. The general reaction scheme is illustrated below:

Isatoic Anhydride+Benzyl BromideK2CO3,DMSON Benzylisatoic Anhydride\text{Isatoic Anhydride}+\text{Benzyl Bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMSO}}\text{N Benzylisatoic Anhydride}

The resulting compound can be characterized using various techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. For instance, the synthesized this compound exhibits a melting point of approximately 233°C, indicating its stability as a solid compound .

2.1 Antibacterial Activity

Research has investigated the antibacterial properties of this compound and its hydrolysis product, 2-(N-benzyl) amino benzoic acid. In a study where both compounds were screened against several Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium, it was found that neither compound demonstrated significant antibacterial activity .

Table 1: Antibacterial Activity Screening Results

CompoundE. coliS. aureusP. aeruginosaS. typhimuriumKlebsiella pneumoniaeBacillus subtilis
This compoundNoNoNoNoNoNo
2-(N-benzyl) amino benzoic acidNoNoNoNoNoNo

The lack of antibacterial activity suggests that while the compound may possess structural characteristics typical of antimicrobial agents, it does not exhibit the necessary biological interactions to inhibit bacterial growth effectively.

2.2 Other Biological Activities

Beyond antibacterial properties, derivatives of isatoic anhydride have been linked to other biological activities such as anti-inflammatory and analgesic effects. These properties are often attributed to the ability of isatoic derivatives to interact with various biological pathways, although specific studies on this compound in this context remain limited .

3. Case Studies and Research Findings

Several studies have focused on the synthesis and potential applications of this compound:

  • Study on Synthesis and Antimicrobial Activity : A study published in the Journal of Pharmacy & Bioresources detailed the synthesis of this compound and its hydrolysis product. Despite successful synthesis, both compounds showed no significant antimicrobial activity against tested bacterial strains .
  • Mechanistic Insights : Research has also explored the reaction mechanisms involved in synthesizing N-benzylated compounds from isatoic anhydride, highlighting challenges such as byproduct formation during direct benzylation attempts .
  • Potential Applications : While current studies indicate limited antibacterial efficacy, ongoing research into the broader pharmacological implications of isatoic derivatives suggests that further exploration may yield compounds with beneficial properties in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzylisatoic anhydride in peptide coupling applications?

this compound is commonly synthesized via acylation reactions using benzylamine and isatoic anhydride precursors under anhydrous conditions. Key steps include coupling with acetic anhydride (as an activating agent) , followed by purification using column chromatography or recrystallization. Reaction efficiency depends on stoichiometric ratios of reactants, solvent polarity (e.g., dichloromethane or DMF), and temperature control (typically 0–25°C) to minimize side reactions. Purity validation via HPLC and NMR (¹H/¹³C) is critical .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess hydrolytic degradation under humidity (e.g., 40–80% RH) and thermal stress (25–60°C) using techniques like thermogravimetric analysis (TGA) and FTIR. For example, anhydride groups are prone to hydrolysis, forming carboxylic acids, which can be quantified via titration or mass spectrometry . Storage in desiccated environments at −20°C in amber vials is recommended to preserve reactivity .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in positive ion mode provides higher sensitivity. Calibration curves must account for matrix effects (e.g., biological fluids or reaction byproducts) .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of this compound in nucleophilic substitutions?

Regioselectivity is influenced by steric hindrance from the benzyl group and electronic effects of the isatoic core. Computational studies (DFT) can model transition states to predict attack sites (e.g., carbonyl vs. imide positions). Experimental validation via kinetic monitoring (e.g., in situ IR or NMR) and product isolation (e.g., X-ray crystallography) is essential to resolve ambiguities .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies often arise from impurities (e.g., residual acetic anhydride) or solvent polarity effects. Researchers should:

  • Perform rigorous purification (e.g., recrystallization with ethyl acetate/hexane).
  • Compare reaction rates in aprotic (e.g., THF) vs. polar protic solvents (e.g., methanol).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities in catalytic cycles .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

In drug discovery, ELISA and surface plasmon resonance (SPR) can measure binding to proteins (e.g., HIV-1 gp120). For amyloid inhibition studies (analogous to HP-API in HIV research), Thioflavin T (ThT) fluorescence assays and TEM visualize fibril disruption . Dose-response curves (IC₅₀) and circular dichroism (CD) assess conformational changes .

Q. Methodological Challenges

Q. How to design controlled experiments for assessing this compound’s role in polymer crosslinking?

  • Control Groups : Compare anhydride-modified polymers with unmodified counterparts.
  • Crosslink Density : Measure via swelling experiments (e.g., toluene uptake) or dynamic mechanical analysis (DMA).
  • Degradation Kinetics : Track hydrolysis using FTIR peaks at 1770 cm⁻¹ (anhydride C=O) and 1700 cm⁻¹ (carboxylic acid) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀ values. For cell viability assays (e.g., MTT), ANOVA with Tukey post hoc tests identifies significant differences between concentrations. Replicate experiments (n ≥ 3) and outlier removal (Grubbs’ test) ensure robustness .

Properties

IUPAC Name

1-benzyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZVRHSHRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957121
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35710-05-5
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35710-05-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reagents: Isatoic anhydride (6.13 mmols, 1 g); Sodium hydride (9.2 mmols, 0.22 g); Benzyl bromide (12.3 mmols, 1.4 g). Yield: 0.2 g (15%), white solid, m.p.=139° C.-140° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzylisatoic anhydride
N-Benzylisatoic anhydride
N-Benzylisatoic anhydride
N-Benzylisatoic anhydride
Reactant of Route 5
N-Benzylisatoic anhydride
Reactant of Route 6
N-Benzylisatoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.